molecular formula C18H19N3O4 B8144830 1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone

1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone

Cat. No.: B8144830
M. Wt: 341.4 g/mol
InChI Key: QJFFTQOGHIIXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone typically involves multi-step reactions. One common method includes the aminomethylation of Guareschi imides. The reaction involves the use of primary aliphatic amines and an excess of 37% aqueous formaldehyde, followed by acidification with hydrochloric acid . Another method involves the reduction of imides with Red-Al in xylene, followed by treatment with sodium hydroxide and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Formaldehyde (37% aqueous): Used in aminomethylation reactions.

    Primary Aliphatic Amines: React with the compound to form aminomethylated derivatives.

    Red-Al: A reducing agent used in the reduction of imides.

Major Products:

    Aminomethylated Derivatives: Formed through aminomethylation reactions.

    Reduced Spirocyclic Compounds: Resulting from reduction reactions.

Mechanism of Action

The mechanism of action of 1’-benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone involves its interaction with specific molecular targets in the body. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone is unique due to its spirocyclic structure, which imparts rigidity and enhances its interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

1'-benzylspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-14-12-15(23)20-17(25)13(16(24)19-14)18(12)6-8-21(9-7-18)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22,24)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFFTQOGHIIXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3C(=O)NC(=O)C2C(=O)NC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.